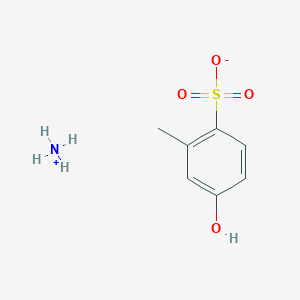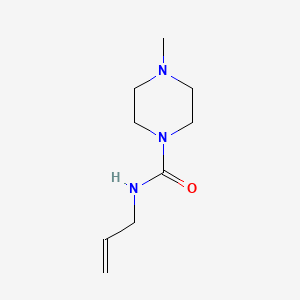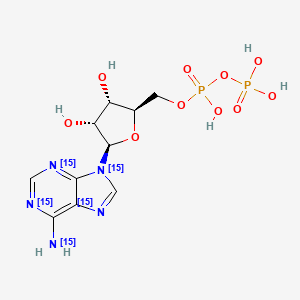
Adenosine 5'-Diphosphate-15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-Diphosphate-15N5 is a labeled analogue of adenosine diphosphate, where the nitrogen atoms in the adenine moiety are replaced with the isotope nitrogen-15. This compound is primarily used in biochemical and physiological research to study nucleotide metabolism and energy transfer processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Diphosphate-15N5 involves the incorporation of nitrogen-15 into the adenine ring. This can be achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors during the synthesis of adenine. The adenine is then coupled with ribose to form adenosine, which is subsequently phosphorylated to produce adenosine 5’-diphosphate .
Industrial Production Methods
Industrial production of Adenosine 5’-Diphosphate-15N5 typically involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes the fermentation of microorganisms that can incorporate nitrogen-15 into their nucleotides, followed by extraction and purification of the labeled adenosine diphosphate .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-Diphosphate-15N5 undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine triphosphate.
Dephosphorylation: Conversion to adenosine monophosphate.
Hydrolysis: Breakdown into adenosine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of ATP and kinase enzymes.
Dephosphorylation: Catalyzed by phosphatase enzymes.
Hydrolysis: Can occur under acidic or basic conditions.
Major Products Formed
Phosphorylation: Adenosine triphosphate.
Dephosphorylation: Adenosine monophosphate.
Hydrolysis: Adenosine and inorganic phosphate.
Aplicaciones Científicas De Investigación
Adenosine 5’-Diphosphate-15N5 is used extensively in scientific research, including:
Chemistry: Studying nucleotide interactions and energy transfer mechanisms.
Biology: Investigating cellular metabolism and signaling pathways.
Medicine: Exploring potential therapeutic applications in metabolic disorders.
Industry: Used in the production of labeled nucleotides for research and diagnostic purposes
Mecanismo De Acción
Adenosine 5’-Diphosphate-15N5 exerts its effects by participating in nucleotide metabolism and energy transfer processes. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze its conversion to other nucleotides. The labeled nitrogen-15 atoms allow researchers to trace the metabolic pathways and study the dynamics of nucleotide interactions .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-Monophosphate-15N5: A labeled analogue with one phosphate group.
Adenosine 5’-Triphosphate-15N5: A labeled analogue with three phosphate groups.
Guanosine 5’-Diphosphate-15N5: A similar compound with guanine instead of adenine
Uniqueness
Adenosine 5’-Diphosphate-15N5 is unique due to its specific labeling with nitrogen-15, which allows for detailed studies of nucleotide metabolism and energy transfer. This isotopic labeling provides a distinct advantage in tracing and analyzing biochemical pathways .
Propiedades
Fórmula molecular |
C10H15N5O10P2 |
|---|---|
Peso molecular |
432.17 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
XTWYTFMLZFPYCI-URSNMGFWSA-N |
SMILES isomérico |
C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
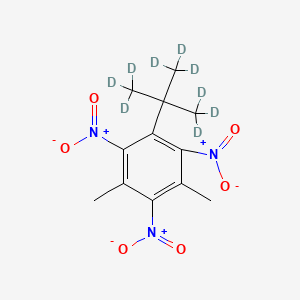
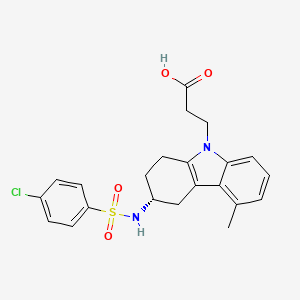
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
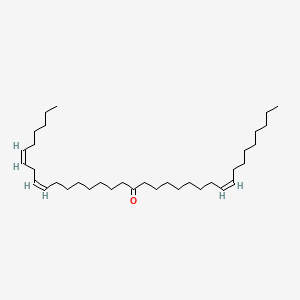
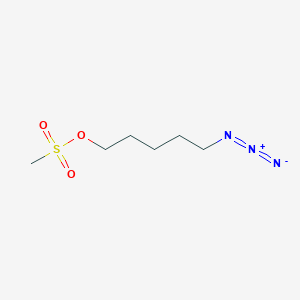
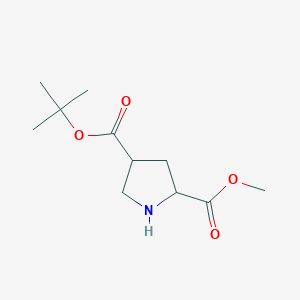
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
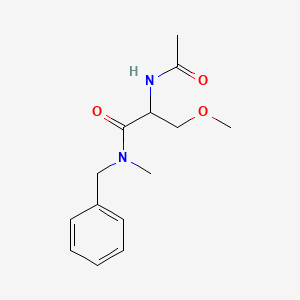
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)

